
Acetamide, 2-((2-chloroethyl)ethylamino)-N-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-,dihydrochloride, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-((2-chloroethyl)ethylamino)-N-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-,dihydrochloride, hemihydrate is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process may include:
Alkylation: Introduction of the 2-chloroethyl group through an alkylation reaction.
Amidation: Formation of the acetamide group via amidation.
Acridine Derivative Formation: Incorporation of the acridine moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible therapeutic applications due to its bioactive properties.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. This could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with DNA: Potential intercalation into DNA strands, affecting replication or transcription.
Signal Transduction Pathways: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide Derivatives: Compounds with similar acetamide groups.
Acridine Derivatives: Compounds containing the acridine moiety.
Chloroethyl Amines: Compounds with similar chloroethyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity or bioactivity.
Properties
CAS No. |
38915-22-9 |
|---|---|
Molecular Formula |
C23H30Cl4N4O2 |
Molecular Weight |
536.3 g/mol |
IUPAC Name |
2-[2-chloroethyl(ethyl)amino]-N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C23H28Cl2N4O2.2ClH/c1-3-29(12-9-24)15-22(30)26-10-4-11-27-23-18-7-5-16(25)13-21(18)28-20-8-6-17(31-2)14-19(20)23;;/h5-8,13-14H,3-4,9-12,15H2,1-2H3,(H,26,30)(H,27,28);2*1H |
InChI Key |
SPGIAPWZQGHWGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)CC(=O)NCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



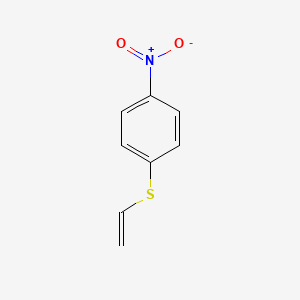

![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
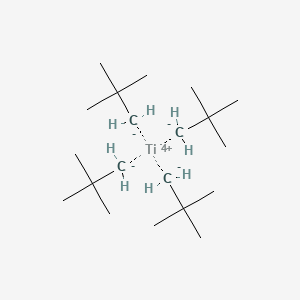
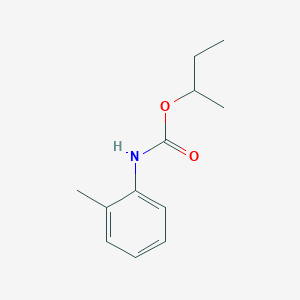
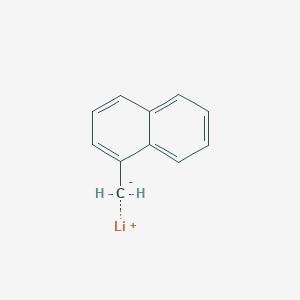
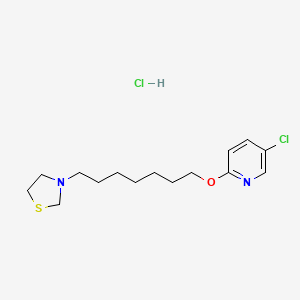
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)

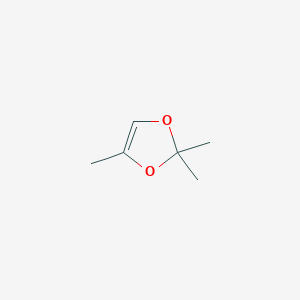
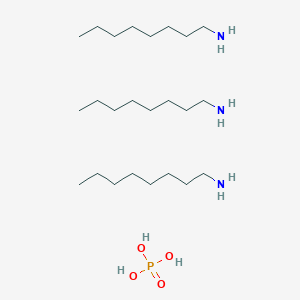
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

